N-Desmethyl Sildenafil-d8

Bioanalysis LC-MS/MS Pharmacokinetics

N-Desmethyl Sildenafil-d8 is the deuterated (d8) internal standard indispensable for accurate LC-MS/MS quantification of the active Sildenafil metabolite N-Desmethyl Sildenafil in biological matrices. Substituting the unlabeled analog fundamentally compromises assay accuracy—identical retention time and m/z transitions render analyte and IS indistinguishable, leading to failed method validation and regulatory rejection. Supplied with full characterization data compliant with ANDA submission guidelines, this IS is critical for robust pharmacokinetic and bioequivalence studies. Choose the deuterated standard to ensure regulatory-grade data integrity.

Molecular Formula C21H28N6O4S
Molecular Weight 468.6 g/mol
CAS No. 1185168-06-2
Cat. No. B562590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Sildenafil-d8
CAS1185168-06-2
Synonyms5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d8;  Desmethylsildenafil-d8;  UK 103320-d8; 
Molecular FormulaC21H28N6O4S
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2
InChIKeyUZTKBZXHEOVDRL-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Sildenafil-d8 (CAS 1185168-06-2): A Deuterated Internal Standard for PDE5 Inhibitor Bioanalysis


N-Desmethyl Sildenafil-d8 (CAS 1185168-06-2) is a stable isotope-labeled analog of N-Desmethyl Sildenafil, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil [1]. As a deuterated compound, it is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Sildenafil and its metabolites in biological matrices . Its chemical formula is C₂₁H₂₀D₈N₆O₄S, with a molecular weight of approximately 468.6 g/mol [2].

Why Unlabeled N-Desmethyl Sildenafil Is an Inadequate Substitute for N-Desmethyl Sildenafil-d8 in Quantitative LC-MS/MS Workflows


Substituting the unlabeled analog N-Desmethyl Sildenafil for N-Desmethyl Sildenafil-d8 as an internal standard in quantitative LC-MS/MS assays fundamentally compromises analytical accuracy and precision [1]. The deuterated form provides a nearly identical chemical and physical behavior to the target analyte during sample preparation and chromatographic separation, but it is distinguishable by mass spectrometry due to the mass shift introduced by the eight deuterium atoms [2]. Using an unlabeled analog as an internal standard would co-elute with the analyte and share the same mass-to-charge (m/z) transitions, making them indistinguishable by the mass spectrometer and rendering accurate quantification impossible [3]. This leads to unreliable pharmacokinetic data, failed method validation, and potential regulatory non-compliance in bioequivalence studies .

Quantitative Performance of N-Desmethyl Sildenafil-d8 as an Internal Standard in Validated Bioanalytical Methods


LC-MS/MS Method Validation: Accuracy and Precision Using N-Desmethyl Sildenafil-d8 as Internal Standard

In a validated LC-MS/MS method for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma, Sildenafil-d8 was employed as the internal standard. The method demonstrated high accuracy and precision. This use of a deuterated internal standard directly corrects for matrix effects and recovery variability, which would not be possible with an unlabeled analog [1].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

UPLC-MS/MS Method Validation for Low-Dose Sildenafil Pharmacokinetics

A sensitive UPLC-MS/MS method was developed and validated for the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil, using Sildenafil-d8 and N-Desmethyl Sildenafil-d8 as dual internal standards. The use of a dedicated, deuterated IS for the metabolite significantly improves assay reliability [1].

Bioanalysis UPLC-MS/MS Pharmacokinetics Method Validation

Advantages of Stable Isotope Labeling for Minimizing Matrix Effects in Bioanalysis

The use of stable isotope-labeled internal standards, such as N-Desmethyl Sildenafil-d8, is the gold standard for compensating for matrix effects and recovery losses in LC-MS/MS bioanalysis. Because the labeled and unlabeled compounds co-elute and experience nearly identical ionization conditions, their peak area ratio is highly consistent, effectively normalizing for variability [1].

Bioanalysis Isotope Dilution Matrix Effect LC-MS/MS

Enhanced Chromatographic and Mass Spectrometric Selectivity via Distinct MRM Transitions

In the described UPLC-MS/MS method, the precursor-to-product ion transition for N-Desmethyl Sildenafil-d8 was monitored at m/z 469.2 → 283.3, which is distinct from the unlabeled analyte's transition of m/z 461.4 → 283.2 [1]. This mass difference, resulting from the +8 Da shift due to deuteration, ensures baseline mass spectrometric separation, eliminating signal interference between the internal standard and the analyte.

LC-MS/MS MRM Selectivity Internal Standard

Procurement-Driven Applications: When N-Desmethyl Sildenafil-d8 is the Irreplaceable Choice


Validating Bioanalytical Methods for ANDA Submissions and GLP Studies

N-Desmethyl Sildenafil-d8 is essential for developing and validating robust LC-MS/MS methods intended for regulatory submission, such as Abbreviated New Drug Applications (ANDAs) for generic Sildenafil products. Regulatory bodies expect the use of stable isotope-labeled internal standards to ensure data integrity. The product is supplied with detailed characterization data compliant with regulatory guidelines, which is crucial for method validation (AMV) and quality control (QC) applications [1].

Supporting Clinical Pharmacokinetic and Bioequivalence Studies

This compound is a critical reagent for conducting clinical trials that assess the pharmacokinetics (PK) and bioequivalence (BE) of Sildenafil formulations. As demonstrated in multiple studies, using N-Desmethyl Sildenafil-d8 as an internal standard allows for the precise measurement of the active metabolite N-Desmethyl Sildenafil in human plasma over a wide concentration range (e.g., 1.0–1000 ng/mL), a prerequisite for generating reliable PK parameters like AUC and Cmax [1].

Investigating Drug-Drug Interactions and Metabolic Pathways Involving CYP3A4/5

In non-clinical research focused on drug metabolism, N-Desmethyl Sildenafil-d8 is a valuable tool for quantifying the formation of N-Desmethyl Sildenafil in in vitro systems. This is particularly relevant for studies investigating the impact of CYP3A4 and CYP3A5 genetic polymorphisms or drug-drug interactions on the metabolism of PDE5 inhibitors. The use of a deuterated IS ensures that the measurement of metabolite formation is accurate and unaffected by the complex biological matrix [1].

Ensuring Data Integrity in Forensic Toxicology and Doping Control

For forensic toxicology laboratories or anti-doping agencies screening for Sildenafil misuse, definitive identification and quantification are paramount. N-Desmethyl Sildenafil-d8 provides the analytical specificity required to distinguish the target metabolite from matrix interferences and confirm its presence in complex biological samples (e.g., urine, blood). The use of a deuterated IS minimizes the risk of false positives or inaccurate quantification that could arise from ion suppression or enhancement, ensuring legally defensible results [1].

Technical Documentation Hub

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